BENGHE Methodological & Application

Check Availability & Pricing

Application Notes and Protocols for the
Laboratory Synthesis of ZINC866533340

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: ZINC866533340

Cat. No.: B15614111

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed, albeit hypothetical, laboratory protocol for the synthesis of
ZINC866533340, a molecule with potential interest in drug discovery. The proposed synthetic
route is based on established chemical principles and analogous reactions found in the
scientific literature for the synthesis of related pyrazolo[3,4-d]pyrimidine derivatives.

Compound Information

Identifier Value

ZINC ID ZINC866533340
Molecular Formula C19H22N8
Molecular Weight 378.44 g/mol

1-(4-fluorophenyl)-N-((1-methylpiperidin-4-
IUPAC Name - .
yl)methyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Proposed Synthetic Scheme

The proposed synthesis of ZINC866533340 is a three-step process commencing with the
synthesis of the pyrazolo[3,4-d]pyrimidine core, followed by the introduction of the amine side
chain.
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Caption: Proposed synthetic pathway for ZINC866533340.

Experimental Protocols
Step 1: Synthesis of 1-(4-Fluorophenyl)-1,5-dihydro-4H-
pyrazolo[3,4-d]pyrimidin-4-one

This step involves the cyclization of 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile with
formamide to construct the pyrazolo[3,4-d]pyrimidin-4-one core.

Materials:

5-Amino-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile

Formamide

Round-bottom flask

Reflux condenser

Heating mantle

Magnetic stirrer

Procedure:

© 2025 BenchChem. All rights reserved. 2/11 Tech Support


https://www.benchchem.com/product/b15614111?utm_src=pdf-body-img
https://www.benchchem.com/product/b15614111?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15614111?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

e To a 250 mL round-bottom flask, add 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile
(1 equivalent).

e Add an excess of formamide (approximately 10-15 equivalents).

e Equip the flask with a reflux condenser and a magnetic stir bar.

o Heat the reaction mixture to reflux (approximately 190-210 °C) and maintain for 6-8 hours.
e Monitor the reaction progress by Thin Layer Chromatography (TLC).

» After completion, allow the mixture to cool to room temperature.

e Pour the cooled reaction mixture into ice-water with stirring.

o Collect the resulting precipitate by vacuum filtration.

e Wash the solid with cold water and then a small amount of cold ethanol.

e Dry the product under vacuum to yield 1-(4-fluorophenyl)-1,5-dihydro-4H-pyrazolo[3,4-
d]pyrimidin-4-one.

Expected Yield: 75-85%
Step 2: Synthesis of 4-Chloro-1-(4-fluorophenyl)-1H-
pyrazolo[3,4-d]pyrimidine

The hydroxyl group of the pyrimidinone is converted to a chloro group using phosphorus
oxychloride (POCI3), which activates the C4 position for subsequent nucleophilic substitution.

Materials:
e 1-(4-Fluorophenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
e Phosphorus oxychloride (POCI3)

¢ Round-bottom flask
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» Reflux condenser
e Heating mantle

e Magnetic stirrer
Procedure:

e In a well-ventilated fume hood, place 1-(4-fluorophenyl)-1,5-dihydro-4H-pyrazolo[3,4-
d]pyrimidin-4-one (1 equivalent) in a round-bottom flask.

o Carefully add an excess of phosphorus oxychloride (POCI3) (approximately 10 equivalents).
o Fit the flask with a reflux condenser and a magnetic stir bar.

o Heat the mixture to reflux (approximately 105-110 °C) for 4-6 hours.[1]

e Monitor the reaction by TLC until the starting material is consumed.

 Allow the reaction to cool to room temperature.

e Slowly and carefully quench the excess POCI3 by pouring the reaction mixture onto crushed
ice with vigorous stirring.

» Neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is
approximately 7-8.

o Collect the resulting precipitate by vacuum filtration.
e Wash the solid thoroughly with water.

e Dry the product under vacuum to afford 4-chloro-1-(4-fluorophenyl)-1H-pyrazolo[3,4-
d]pyrimidine.

Expected Yield: 80-90%

Step 3: Synthesis of ZINC866533340 (Nucleophilic
Aromatic Substitution)
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The final step is the coupling of the 4-chloro-pyrazolo[3,4-d]pyrimidine intermediate with the
side-chain amine via a nucleophilic aromatic substitution reaction.[2][3][4]

Materials:

4-Chloro-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine
e (1-Methylpiperidin-4-yl)methanamine (CAS: 7149-42-0)[5]
» N,N-Diisopropylethylamine (DIPEA)

e n-Butanol

» Round-bottom flask

» Reflux condenser

e Heating mantle

e Magnetic stirrer

Procedure:

To a round-bottom flask, add 4-chloro-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine (1
equivalent).

e Add n-butanol as the solvent.
e Add (1-methylpiperidin-4-yl)methanamine (1.2 equivalents).

» Add N,N-Diisopropylethylamine (DIPEA) (2 equivalents) to act as a base and scavenge the
HCI byproduct.

e Equip the flask with a reflux condenser and a magnetic stir bar.
e Heat the reaction mixture to reflux (approximately 115-120 °C) for 12-18 hours.

e Monitor the reaction by TLC.
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e Upon completion, cool the reaction mixture to room temperature.
* Remove the solvent under reduced pressure.

o Dissolve the residue in a suitable organic solvent (e.g., dichloromethane or ethyl acetate)
and wash with water and brine.

o Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

» Purify the crude product by column chromatography on silica gel to obtain ZINC866533340.
Expected Yield: 60-75%

Data Presentation

The following tables summarize the key quantitative data for the proposed synthesis.

Table 1: Reactants and Stoichiometry
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Step Reactant MW ( g/mol ) Equivalents
5-Amino-1-(4-
1 fluorophenyl)-1H- 202.18 1.0

pyrazole-4-carbonitrile

Formamide 45.04 ~10-15
1-(4-
Fluorophenyl)-1,5-

2 dihydro-4H- 230.19 1.0
pyrazolo[3,4-

d]pyrimidin-4-one

Phosphorus
] 153.33 ~10
oxychloride (POCI3)
4-Chloro-1-(4-
fluorophenyl)-1H-
3 pheny) 248.64 1.0
pyrazolo[3,4-
d]pyrimidine
1-Methylpiperidin-4-
( ypp. 128.22 1.2
yl)methanamine
N,N-
Diisopropylethylamine  129.24 2.0
(DIPEA)

Table 2: Product Characterization (Hypothetical Data)
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Expected Mass

Compound Molecular Formula 1H NMR (Predicted)
[M+H]+
1-(4-
Fluorophenyl)-1,5- 012.1 (s, 1H), 8.3 (s,
dihydro-4H- C11H7FN40O 231.07 1H), 8.1 (s, 1H), 7.8
pyrazolo[3,4- (m, 2H), 7.3 (t, 2H)
d]pyrimidin-4-one
4-Chloro-1-(4-
0 8.9 (s, 1H), 8.5 (s,
fluorophenyl)-1H-
C11H6CIFN4 249.03 1H), 7.9 (m, 2H), 7.4
pyrazolo[3,4-
o (t, 2H)
d]pyrimidine
0 8.6 (s, 1H), 8.4 (s,
1H), 7.8 (m, 2H), 7.3
ZINC866533340 C19H22N8 379.20 (t, 2H), 3.5 (t, 2H), 2.9

(d, 2H), 2.3 (s, 3H),
2.1-1.5 (m, 7H)

Experimental Workflow Visualization

© 2025 BenchChem. All rights reserved.

8/11

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15614111?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

( N

Step 1: Core Synthesis

Dry Product

Intermediate 1

(7 Ster oy Gl ar
Step 2: Chlorination

Add POCI3
Reflux (4-6h)
Dry Product
~  —0 @

Intermediate 2

Step 3: Coupling

Combine Reactants

Reflux (12-18h)

Column Chromatography
N\ J

INC866533340

Final_Product

Click to download full resolution via product page

Caption: Detailed workflow for the synthesis of ZINC866533340.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Application Notes and Protocols for the Laboratory
Synthesis of ZINC866533340]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15614111#laboratory-synthesis-protocols-for-
zinc866533340]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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